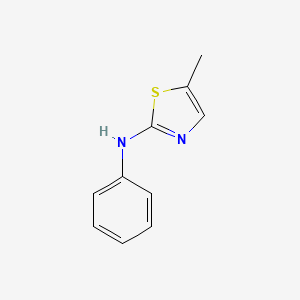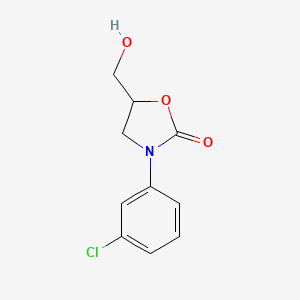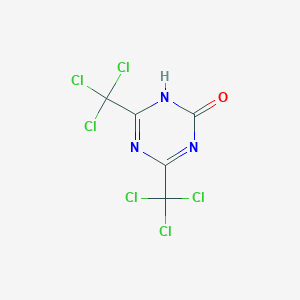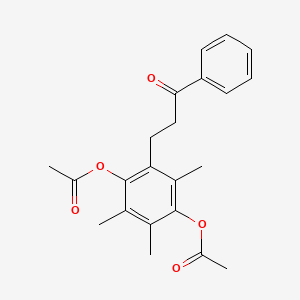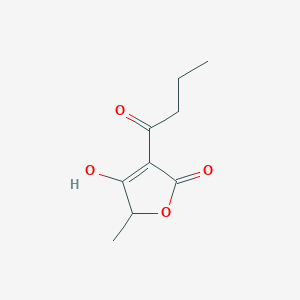![molecular formula C13H15ClF3NO B14655218 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol CAS No. 51788-00-2](/img/structure/B14655218.png)
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol is a chemical compound known for its diverse applications in medicinal chemistry. It is characterized by the presence of a piperidine ring substituted with a chlorinated and trifluoromethylated phenyl group. This compound has been studied for its potential analgesic properties and other pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable piperidine derivative. The reaction is carried out in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The product is then purified through crystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its analgesic effects by modulating the activity of opioid receptors, particularly the μ-opioid receptor . This interaction leads to the inhibition of pain signaling pathways, resulting in analgesia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.
Pethidine (Meperidine): Another synthetic opioid with a phenylpiperidine structure and analgesic properties.
Penfluridol: A neuroleptic agent that shares structural similarities with the compound.
Uniqueness
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol is unique due to its trifluoromethyl group, which imparts distinct pharmacological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .
Propriétés
Numéro CAS |
51788-00-2 |
|---|---|
Formule moléculaire |
C13H15ClF3NO |
Poids moléculaire |
293.71 g/mol |
Nom IUPAC |
4-[4-chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C13H15ClF3NO/c1-18-6-4-12(19,5-7-18)9-2-3-11(14)10(8-9)13(15,16)17/h2-3,8,19H,4-7H2,1H3 |
Clé InChI |
DUORAHWIVDIGKT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(C2=CC(=C(C=C2)Cl)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


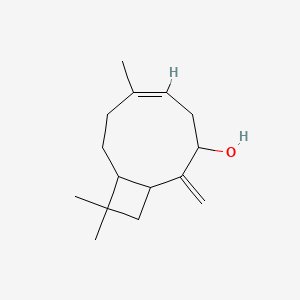



![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
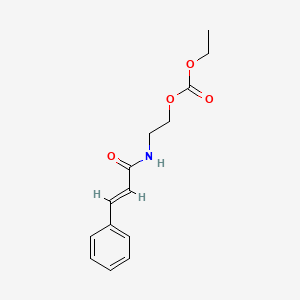

![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
